![molecular formula C18H17FN2O2 B2617981 N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852155-28-3](/img/structure/B2617981.png)
N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), which is involved in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that play a crucial role in various diseases, including asthma, allergic rhinitis, and atherosclerosis. Therefore, the development of FLAP inhibitors has been considered a promising strategy for the treatment of these diseases.
Applications De Recherche Scientifique
Histone Deacetylase Inhibition
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is a compound related to N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide and is described as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It shows promise in blocking cancer cell proliferation and inducing histone acetylation, p21 (cip/waf1) protein expression, cell-cycle arrest, and apoptosis, highlighting its potential as an anticancer drug (Zhou et al., 2008).
Neuroimaging and Neurological Disorders
A compound structurally similar to N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, has been utilized as a selective serotonin 1A (5-HT1A) molecular imaging probe. This application is significant in neuroimaging for the quantification of 5-HT1A receptor densities in the living brains of Alzheimer's disease patients, providing insights into the progression of neurological disorders (Kepe et al., 2006).
Orexin Receptor Antagonism
Another related compound, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), acts as a novel orexin 1 and 2 receptor antagonist and is under development for the treatment of insomnia. This highlights its application in sleep medicine and the potential for treating sleep disorders (Renzulli et al., 2011).
Antipsychotic Potential
The 2-phenylpyrroles class, including 2-(4-fluorophenyl)pyrrole analogs, serves as conformationally restricted analogs of substituted benzamides and butyrophenones, showing potential as dopamine D-2 antagonists. This suggests their use in developing antipsychotic medications with a reduced risk of inducing extrapyramidal side effects (van Wijngaarden et al., 1987).
Antimicrobial and Antipathogenic Activities
Acylthioureas derived from benzamides have been tested for their interaction with bacterial cells, showing significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. This opens avenues for their development as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-15-8-10-16(11-9-15)21(13-20-12-4-7-17(20)22)18(23)14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTNIAPDVUSUFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CN(C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.